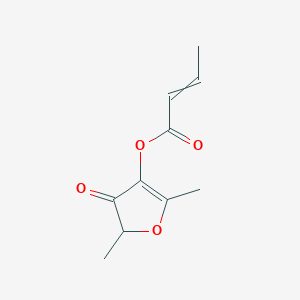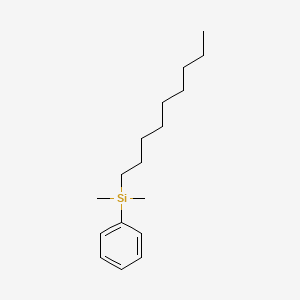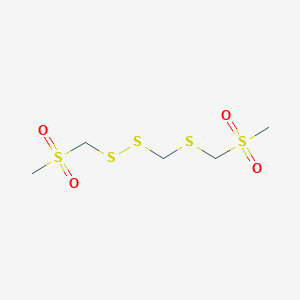
2-(2-Methoxypropan-2-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypropan-2-yl)oxirane is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Methoxypropan-2-yl)oxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methoxypropene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the use of catalysts to facilitate the reaction. The catalytic oxidation of alkenes using air or oxygen is a common method. For example, the oxidation of 2-methoxypropene in the presence of a silver catalyst can produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxypropan-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can react under mild conditions to open the epoxide ring
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted alcohols
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxypropan-2-yl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-(2-Methoxypropan-2-yl)oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile attacks the electrophilic carbon atom in the epoxide ring, leading to ring opening and the formation of a new bond. This mechanism is common in many reactions involving epoxides .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxypropan-2-yl)oxirane can be compared with other similar epoxides:
cis-2,3-Epoxybutane: Similar in structure but differs in the position of the epoxide ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with a different geometric configuration.
1,2-Epoxybutane: Has a different carbon backbone.
1,2,3,4-Diepoxybutane: Contains two epoxide rings.
3,3-Dimethyloxirane: Similar in structure but with different substituents.
These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and reactions.
Eigenschaften
CAS-Nummer |
112176-65-5 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-(2-methoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BZCSQFMLNGDSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


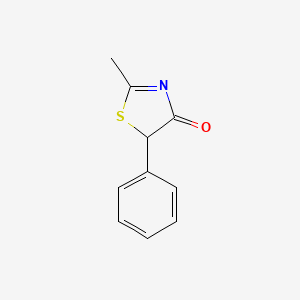
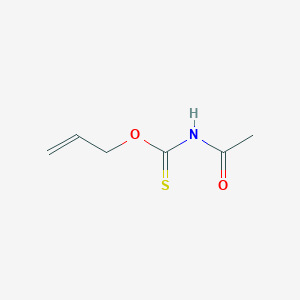
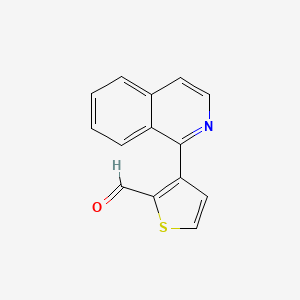
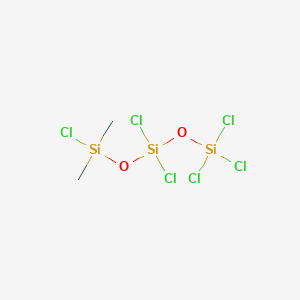


![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

